molecular formula C30H40N2O7S B3167275 N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin CAS No. 918867-88-6

N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin

Cat. No.: B3167275
CAS No.: 918867-88-6
M. Wt: 572.7 g/mol
InChI Key: OTXBFJHUSODSBC-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin, also known as Tamsulosin Hydrochloride Impurity A (Freebase) and Tamsulosin EP Impurity A, is a high-purity analytical standard critical for pharmaceutical research and development . This compound, with the CAS Number 918867-88-6 and the molecular formula C 30 H 40 N 2 O 7 S, is primarily used as a reference material in the quality control and regulatory compliance of Tamsulosin, a specific α 1 -adrenoceptor antagonist medication . Its main application lies in the identification, quantification, and monitoring of this specific impurity during the drug manufacturing process and in stability studies, ensuring the safety and efficacy of the final pharmaceutical product . In research settings, this compound is invaluable for conducting forced degradation studies to understand the stability profile of Tamsulosin under various stress conditions as per ICH guidelines . Such studies help in identifying and characterizing degradation products, which is a crucial aspect of drug development and discovery . The (R)-enantiomer specification makes it particularly relevant for chiral separation methods and for ensuring the stereochemical purity of the active pharmaceutical ingredient. This product is presented as an off-white to pale beige solid and should be stored in a 2-8°C refrigerator . This product is designated "For Research Use Only" (RUO) and is strictly intended for laboratory analysis. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(2R)-2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O7S/c1-5-36-25-11-7-9-13-27(25)38-19-17-32(18-20-39-28-14-10-8-12-26(28)37-6-2)23(3)21-24-15-16-29(35-4)30(22-24)40(31,33)34/h7-16,22-23H,5-6,17-21H2,1-4H3,(H2,31,33,34)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXBFJHUSODSBC-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)[C@H](C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918867-88-6
Record name 5-((2R)-2-(Bis(2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918867886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((2R)-2-(BIS(2-(2-ETHOXYPHENOXY)ETHYL)AMINO)PROPYL)-2-METHOXYBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G57A9FA8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Formation Pathways of N 2 2 Ethoxyphenoxy Ethyl R Tamsulosin

Exploration of Reaction Conditions Leading to Bis-Alkylation in Tamsulosin (B1681236) Synthesis

The formation of N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin, also known as 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide, is a known side reaction in the synthesis of Tamsulosin. justia.comgoogle.com This impurity arises from the dialkylation of the primary amine precursor, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Several reaction conditions have been identified that promote the formation of this bis-alkylated impurity. A key factor is the stoichiometry of the reactants. The use of a large excess of the alkylating agent, 2-(2-ethoxy-phenoxy)ethyl bromide, in the presence of a base, can drive the reaction towards double alkylation. karlancer.com

One specific method for preparing this by-product involves reacting (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(o-ethoxyphenoxy)ethyl bromide in N,N-dimethylformamide (DMF) as a solvent. justia.comgoogle.com The reaction is typically heated, for instance to 80°C, and stirred for an extended period, such as overnight, to ensure completion. justia.comgoogle.com The use of a base like sodium carbonate is also a critical component of this process. justia.comgoogle.com

The following table summarizes a set of reaction conditions explicitly used for the synthesis of this compound:

ParameterCondition
Starting Amine(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Alkylating Agent2-(o-ethoxyphenoxy)ethyl bromide
Molar Ratio (Amine:Alkylating Agent)1 : 2
BaseSodium Carbonate (Na₂CO₃)
SolventN,N-dimethylformamide (DMF)
Temperature80°C
Reaction TimeOvernight

Investigation of Precursor Reactivity and Selectivity in Alkylation Reactions

The primary amine group of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is the reactive site for the desired mono-alkylation that forms Tamsulosin. However, the resulting secondary amine in the Tamsulosin molecule retains nucleophilic character and can compete with the primary amine for the alkylating agent, leading to the formation of the bis-alkylated impurity.

The selectivity of the alkylation reaction is influenced by several factors, including the nature of the base and the solvent system. The choice of a weaker base, such as magnesium oxide, has been explored to prevent undesired side reactions, specifically N-alkylation of the sulfonamide group. karlancer.com This indicates that careful selection of the base is crucial for controlling the reactivity and directing the alkylation towards the desired product.

The reactivity of the secondary amine in Tamsulosin to undergo a second alkylation is a key aspect of forming the this compound impurity. The reaction conditions that favor the initial alkylation, such as elevated temperatures and the presence of a base, can also facilitate this subsequent reaction.

Mechanistic Studies of Side Reactions Yielding this compound

The formation of this compound proceeds through a sequential nucleophilic substitution mechanism. The initial and desired step is the N-alkylation of the primary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(2-ethoxyphenoxy)ethyl bromide to form (R)-Tamsulosin.

Once (R)-Tamsulosin is formed, its secondary amine nitrogen can act as a nucleophile. In the presence of an excess of the alkylating agent, 2-(2-ethoxyphenoxy)ethyl bromide, a second N-alkylation reaction can occur. This reaction is promoted by the basic conditions which deprotonate the secondary amine, increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom of the Tamsulosin secondary amine attacks the electrophilic carbon of a second molecule of 2-(2-ethoxyphenoxy)ethyl bromide, leading to the displacement of the bromide leaving group and the formation of the tertiary amine product, this compound. justia.comgoogle.com

Design and Optimization of Synthetic Routes for Impurity Minimization

Several strategies have been developed to minimize the formation of this compound and other impurities during the synthesis of Tamsulosin.

One approach involves the use of an optically active secondary amine as a key intermediate. karlancer.comnih.gov This strategy can help to avoid certain side reactions that may occur when starting with a primary amine.

Another significant advancement is the utilization of organic phosphite (B83602) solvents, such as tri-alkyl phosphites (e.g., triethyl phosphite, trimethyl phosphite, and tributyl phosphite), during the alkylation step. justia.comgoogle.com This method has been shown to produce Tamsulosin with a low concentration of the bis-alkylated by-product. justia.comgoogle.com

Controlling the stoichiometry of the reactants is also a critical factor. By carefully managing the molar ratio of the primary amine to the alkylating agent, the likelihood of the second alkylation event can be reduced.

Furthermore, chemoenzymatic synthetic routes are being explored to enhance the stereoselectivity and potentially reduce the formation of impurities. rsc.orgresearchgate.netrsc.org These methods utilize enzymes to achieve high enantiomeric purity in key intermediates, which can lead to a cleaner final product.

The table below outlines various strategies for minimizing the formation of this compound:

StrategyDescription
Use of Optically Active Secondary Amine IntermediateAvoids side reactions associated with primary amines. karlancer.comnih.gov
Utilization of Organic Phosphite SolventsResults in a lower concentration of the bis-alkylation by-product. justia.comgoogle.com
Stoichiometric Control of ReactantsCareful management of the amine to alkylating agent ratio to disfavor dialkylation.
Chemoenzymatic SynthesisEmploys enzymes for highly stereoselective transformations, leading to purer intermediates. rsc.orgresearchgate.netrsc.org

Advanced Structural Elucidation and Stereochemical Characterization of N 2 2 Ethoxyphenoxy Ethyl R Tamsulosin

Spectroscopic Techniques for Definitive Structure Confirmation (e.g., High-Resolution Mass Spectrometry, Multidimensional Nuclear Magnetic Resonance)

The unambiguous confirmation of the molecular structure of N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin is achieved through the synergistic use of high-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Quadrupole Time-of-Flight (Q-TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, typically with errors of less than 5 ppm. nih.govnih.gov This precision allows for the unequivocal determination of the elemental composition of the parent molecule and its fragments. For Tamsulosin (B1681236), electrospray ionization (ESI) in positive mode typically generates a protonated molecular ion [M+H]⁺ at an m/z corresponding to its exact mass. nih.gov

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, yielding a characteristic pattern that serves as a structural fingerprint. nih.gov The fragmentation of the Tamsulosin structure has been studied, revealing key product ions that confirm the connectivity of its constituent parts. nih.govnih.gov For instance, a common fragmentation pathway involves the loss of the 2-(o-ethoxyphenoxy)-ethyl amine moiety, resulting in significant fragment ions at m/z 228 and m/z 200, which correspond to the 2-methoxy-5-methyl benzenesulfonamide (B165840) portion of the molecule. nih.gov

Table 1: Key HRMS Fragmentation Data for Tamsulosin Structure Confirmation

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Fragment Structure/Loss Reference
409.0 228.1 2-methoxy-5-(prop-1-en-2-yl)benzenesulfonamide moiety nih.govrsc.org

This interactive table summarizes major fragments observed in MS/MS analysis, crucial for verifying the compound's structural backbone.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS confirms the elemental composition and core fragments, NMR spectroscopy elucidates the precise atomic arrangement and connectivity. 1D NMR techniques like ¹H NMR and ¹³C NMR provide foundational data on the chemical environment of hydrogen and carbon atoms. karlancer.com For example, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) and ethoxy groups, and the aliphatic protons of the ethyl and propyl chains. karlancer.com

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete structural puzzle.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule's spin systems.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their corresponding carbons.

HMBC spectra show correlations between protons and carbons over two to three bonds, providing critical information to connect different molecular fragments, such as linking the propyl chain to the sulfonamide-bearing benzene (B151609) ring.

Table 2: Representative NMR Chemical Shift Assignments for Tamsulosin Core Structure

Atom Position ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) ¹³C Chemical Shift (ppm) Reference
H₃-9 (propyl methyl) 0.93 (d, J = 6.1) 19.5 karlancer.com
H-8 (propyl methine) 2.72–2.81 (m) 53.4 karlancer.com
OCH₃ (methoxy) 3.87 (s) 56.0 karlancer.com
SO₂NH₂ 6.98 (br s) - karlancer.com

This interactive table presents typical chemical shifts for key nuclei in the Tamsulosin structure, illustrating how NMR confirms atomic connectivity.

Vibrational and Electronic Spectroscopy for Conformational Analysis

Vibrational and electronic spectroscopy provide insights into the molecule's conformational state and electronic structure, which are influenced by intramolecular and intermolecular interactions.

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comazolifesciences.com The resulting spectra serve as a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of functional groups. azolifesciences.com For this compound, characteristic vibrational bands can be assigned to key functional groups. karlancer.com

Table 4: Characteristic Infrared (IR) Absorption Bands for Tamsulosin

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
3330, 3195 N-H stretching Sulfonamide (SO₂NH₂) karlancer.com
1604 C=C stretching Aromatic ring karlancer.com
1326, 1159 Asymmetric/Symmetric SO₂ stretching Sulfonamide (SO₂) karlancer.com

This interactive table lists key IR frequencies, which help confirm the presence of major functional groups.

Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy provides information about the electronic transitions within the molecule, primarily those involving π-electrons in the aromatic rings. The spectrum is characterized by absorption maxima (λ_max) corresponding to transitions between electronic energy levels. researchgate.net The position and intensity of these bands are sensitive to the molecular conformation and the solvent environment. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic spectra for different possible conformers and compare them with experimental results to infer the predominant conformation in solution. researchgate.net Analysis of the UV spectrum can help characterize the chromophores within the molecule, such as the ethoxyphenoxy and methoxybenzenesulfonamide moieties.

Molecular Interactions and in Vitro Pharmacological Implications of N 2 2 Ethoxyphenoxy Ethyl R Tamsulosin

Comparative In Vitro Receptor Binding Profiling (e.g., alpha-1 adrenoceptor subtypes, hERG channel)

N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin, hereafter referred to as Tamsulosin (B1681236), demonstrates a distinct in vitro receptor binding profile characterized by high affinity and selectivity for alpha-1 (α₁) adrenoceptor subtypes, particularly the α₁ₐ and α₁ₑ subtypes. nih.govnih.gov This selectivity is a cornerstone of its pharmacological action. Radioligand binding assays using cloned human α₁-adrenoceptor subtypes have been employed to quantify these interactions.

In competitive binding studies, Tamsulosin potently inhibits the binding of ligands like [³H]prazosin to human α₁ₐ, α₁ₑ, and α₁ₐ adrenoceptors. nih.gov The dissociation constants (pKi) derived from these experiments highlight its preferential affinity. Tamsulosin exhibits approximately 11-fold and 3.4-fold higher affinity for the human α₁ₐ-adrenoceptor compared to the α₁ₑ and α₁ₑ subtypes, respectively. nih.gov Functional studies in isolated tissues, such as the rat aorta and human prostate, corroborate this selectivity, demonstrating its potent antagonism at α₁ₐ and α₁ₑ adrenoceptors. nih.gov

In addition to its primary targets, the interaction of Tamsulosin with other receptors and channels is evaluated in preclinical profiling to understand its broader pharmacological context. A key channel of interest in safety pharmacology is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, as inhibition can be associated with cardiac arrhythmias. pharmainfonepal.com In vitro binding assays show that Tamsulosin has a low affinity for the hERG channel. nih.gov An assay measuring the displacement of the radioligand [³H]-dofetilide from the hERG channel determined a pIC₅₀ value of 4.8, indicating weak interaction. nih.gov

The binding affinities are summarized in the table below.

TargetAssay TypepKi / pKB / pIC₅₀SpeciesReference
α₁ₐ-Adrenoceptor [³H]prazosin competition binding10.38 (pKi)Human nih.gov
α₁ₑ-Adrenoceptor [³H]prazosin competition binding9.33 (pKi)Human nih.gov
α₁ₑ-Adrenoceptor [³H]prazosin competition binding9.85 (pKi)Human nih.gov
α₁ₑ-Adrenoceptor Functional Assay (Rat Aorta)10.1 (pKB)Rat nih.gov
hERG Channel [³H]-dofetilide displacement binding4.8 (pIC₅₀)Human nih.gov

Cellular Assays for Investigating Downstream Signaling Pathways

The pharmacological effects of Tamsulosin's binding to α₁-adrenoceptors are investigated using a variety of in vitro cellular assays designed to measure changes in downstream signaling pathways. α₁-Adrenoceptors are G-protein coupled receptors that, upon activation by an agonist like norepinephrine, typically stimulate the phospholipase C (PLC) pathway. nih.govnih.gov This leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium (Ca²⁺) levels and activate Protein Kinase C (PKC), respectively. nih.govnih.gov

Cellular assays for an antagonist like Tamsulosin focus on its ability to block these agonist-induced events. Key assays include:

Intracellular Calcium Measurement: In cell lines engineered to express specific α₁-adrenoceptor subtypes (e.g., HEK293 cells), fluorescent Ca²⁺ indicators are used to monitor changes in intracellular calcium concentrations. These assays can demonstrate Tamsulosin's ability to inhibit the Ca²⁺ mobilization induced by an alpha-1 agonist in a concentration-dependent manner. nih.gov

Inositol Phosphate (B84403) (IP) Accumulation Assays: These assays quantify the production of inositol phosphates following receptor stimulation. The antagonistic effect of Tamsulosin can be determined by its ability to suppress agonist-induced IP accumulation. nih.gov

Cell Proliferation and Apoptosis Assays: The downstream effects of α₁-adrenoceptor signaling can influence cell growth and survival. In prostate cancer cell lines like PC-3, Tamsulosin has been shown to inhibit cell proliferation and induce apoptosis. bvsalud.org Cellular assays such as the MTT assay (to measure cell viability) and Hoechst 33258 staining or flow cytometry (to quantify apoptosis) are used. bvsalud.org

Western Blot Analysis: This technique is used to measure the expression and phosphorylation status of key proteins within signaling cascades. For instance, studies have shown that Tamsulosin can inhibit the Akt/mTOR signaling pathway, a crucial pathway for cell growth and survival, by decreasing the phosphorylation of proteins like Akt, mTOR, p70S6K, and 4E-BP1 in PC-3 cells. bvsalud.org

These cellular assays provide a functional link between receptor binding affinity and the molecular mechanisms that produce a physiological response, such as smooth muscle relaxation in the prostate.

Theoretical Considerations of Enzyme Interactions and Metabolism

The metabolism of Tamsulosin is primarily hepatic and involves several cytochrome P450 (CYP) enzymes. nih.gov Understanding these enzyme interactions is crucial for predicting its metabolic fate. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 and CYP2D6 as the principal enzymes responsible for its biotransformation. nih.gov

The metabolic pathways for Tamsulosin are extensive and involve several types of reactions:

O-deethylation: This reaction, primarily catalyzed by CYP3A4, involves the removal of the ethyl group from the ethoxyphenoxy moiety.

Hydroxylation: Tamsulosin can be hydroxylated at different positions on the molecule.

Oxidative cleavage: The bond between the ethylamino side chain and the ethoxyphenoxy group can be cleaved, a reaction also mediated by CYP3A4, leading to the formation of 2-ethoxyphenoxyacetic acid.

Following these initial Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions. These conjugation reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion. The M-1, M-2, M-3, and M-4 metabolites can be glucuronidated, while the M-1 and M-3 metabolites can also undergo sulfate (B86663) conjugation.

Comprehensive Analytical Methodologies for N 2 2 Ethoxyphenoxy Ethyl R Tamsulosin Detection and Quantification

Chromatographic Separation Techniques for Purity and Related Substances Analysis

Chromatography is the cornerstone for the analysis of (R)-Tamsulosin, providing the necessary resolving power to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP) mode, is the most widely employed technique for the routine analysis and stability testing of tamsulosin (B1681236). semanticscholar.orgijpsonline.comjapsonline.com The development of a robust RP-HPLC method involves the careful optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Method development often begins with the selection of a suitable column, with C18 columns being the most common choice for separating tamsulosin from its impurities. scispace.comuobaghdad.edu.iq The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. scispace.comasianpubs.org Gradient elution is frequently used to achieve optimal separation of a wide range of related substances with varying polarities. scispace.comijpsonline.com Detection is commonly performed using a UV detector, with wavelengths around 225 nm or 280 nm often selected for monitoring. ijpsonline.comscirp.org

Validation of these HPLC methods is conducted in accordance with International Council on Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. japsonline.comut.ac.ir Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. japsonline.comscispace.com For instance, a validated RP-HPLC method demonstrated linearity for tamsulosin over a concentration range of 0.2 to 12.8 µg/ml, with recoveries for impurities in the range of 92.14% to 104.44%. scispace.com Such stability-indicating methods are capable of resolving degradation products from the main peak, proving their utility in quality control and stability studies. scispace.comscholarsresearchlibrary.com

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times, which is achieved by using columns with smaller particle sizes (typically sub-2 µm). A developed RP-UPLC method utilized a C18 column with a mobile phase of 0.01N potassium dihydrogen phosphate (pH 3.2) and acetonitrile (60:40) at a flow rate of 0.3 ml/min, with detection at 224 nm. researchgate.net

Table 1: Examples of Developed HPLC/UPLC Methods for Tamsulosin Analysis

TechniqueStationary Phase (Column)Mobile PhaseFlow RateDetectionLinearity RangeReference
RP-HPLCHypersil ODS C18 (250 x 4.6 mm, 5µm)Acetonitrile : 0.05M KH2PO4 buffer (45:55)1.8 ml/minUV at 240 nm10-50 µg/ml japsonline.com
RP-HPLCPhenomenex C18 (250 x 4.6 mm, 5.0 µm)Gradient of 15 mM Ammonium Acetate (B1210297) and Acetonitrile-Methanol (50:50)1.0 ml/minUV at 225 nmNot Specified ijpsonline.com
RP-HPLCMicrobondapak C18 (250 x 4.6 mm, 5 µm)Methanol : Phosphate buffer pH 7.8 (80:20)Not SpecifiedUV at 230 nm5-250 µg/ml asianpubs.org
RP-UPLCHibra C18 (100 x 1.8 mm, 2.6µm)0.01N KH2PO4 pH 3.2 : Acetonitrile (60:40)0.3 ml/minUV at 224 nmNot Specified researchgate.net

Chiral Liquid Chromatography for Enantiomeric Separation and Quantification

Since the pharmacological activity of tamsulosin resides in the (R)-enantiomer, it is crucial to control the level of the inactive (S)-enantiomer (Impurity G). phenomenex.comnih.gov Chiral liquid chromatography is the definitive method for the enantioseparation and quantification of tamsulosin isomers. nih.govnih.gov

These separations are achieved using chiral stationary phases (CSPs), which can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. nih.gov For example, a baseline separation of (R)- and (S)-tamsulosin was achieved on a CHIRALCEL OD-RH column (cellulose tris(3,5-dimethylphenylcarbamate)) using a mobile phase of 50 mmol/l potassium hexafluorophosphate (B91526) and acetonitrile. nih.govresearchgate.net This method demonstrated detection and quantification limits of 0.11 ng and 0.44 ng, respectively, for both isomers. nih.govresearchgate.net

Another study compared an amylose-based CSP (Lux Amylose-1) with a cellulose-based CSP (CHIRALPAK AD-H) for enantiomeric separation according to the European Pharmacopoeia monograph. phenomenex.com The Lux Amylose-1 column provided a higher resolution (6.77) compared to the CHIRALPAK AD-H column (5.84), demonstrating the importance of CSP selection in optimizing chiral separations. phenomenex.com The validation of chiral methods is essential to ensure they can accurately quantify the undesired enantiomer at very low levels. nih.govresearchgate.net

Table 2: Comparison of Chiral Stationary Phases for Tamsulosin Enantiomeric Separation

Stationary Phase (Column)CSP TypeMobile PhaseResolution (Rs)Key FindingReference
CHIRALCEL OD-RHCellulose tris(3,5-dimethylphenylcarbamate)50 mmol/l KPF6-acetonitrile (70:30), pH 5.0Baseline separationAchieved separation within 35 minutes with low detection limits. nih.gov
Lux Amylose-1Amylose tris(3,5-dimethylphenylcarbamate)Per Ph. Eur. method6.77Demonstrated significantly better resolution than the cellulose-based column. phenomenex.comnih.gov
CHIRALPAK AD-HAmylose tris(3,5-dimethylphenylcarbamate)Per Ph. Eur. method5.84Meets system suitability criteria but with lower resolution than Lux Amylose-1. phenomenex.com
Chiralcel OD-RCellulose-based0.5 mol/L Sodium Perchlorate and Acetonitrile (80:20), pH 4.0Excellent separationSuccessfully applied for purity control of tamsulosin and its synthetic intermediates. researchgate.net

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is generally not a primary analytical technique for a compound like (R)-Tamsulosin. Due to its high molecular weight (408.51 g/mol ), low volatility, and thermal lability, direct analysis by GC is impractical as it would require high temperatures that could lead to degradation of the molecule before it reaches the detector.

For GC analysis to be feasible, tamsulosin would need to undergo a derivatization process to convert it into a more volatile and thermally stable compound. However, a review of the current scientific literature indicates a lack of established and validated GC methods for the analysis of (R)-Tamsulosin, even as a volatile derivative. Chromatographic analysis of tamsulosin and its related substances is predominantly performed using liquid chromatography techniques, which are better suited to its physicochemical properties.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the analysis of (R)-Tamsulosin. researchgate.netresearchgate.net These methods are simple, cost-effective, and can be used for both qualitative identification and quantitative determination. nih.govsphinxsai.com HPTLC offers better resolution, sensitivity, and accuracy compared to conventional TLC.

For HPTLC analysis, the separation is carried out on aluminum plates pre-coated with silica (B1680970) gel 60F-254. researchgate.netsphinxsai.com The development of the chromatogram involves selecting an appropriate solvent system (mobile phase). A common system for tamsulosin consists of a mixture of toluene, methanol, and triethylamine. researchgate.netsphinxsai.com After development, densitometric analysis is performed at a specific wavelength, such as 280 nm or 282 nm, to quantify the separated spots. researchgate.netsphinxsai.com

Validated HPTLC methods have demonstrated good linearity over specific concentration ranges. For example, one method showed a linear relationship in the range of 400–2400 ng per spot, with a limit of detection of 20.49 ng per spot. researchgate.net These methods can also be developed as stability-indicating assays, capable of separating the parent drug from its degradation products formed under various stress conditions like acid/alkali hydrolysis, oxidation, and heat. researchgate.netsphinxsai.com

Table 3: Summary of HPTLC Methods for Tamsulosin Analysis

Stationary PhaseMobile Phase (Solvent System)Detection WavelengthRf ValueLinearity RangeReference
HPTLC aluminium plates precoated with silica gel 60F-254Toluene : Methanol : Triethylamine (3.5 : 1.2 : 0.2 v/v)280 nm0.52 ± 0.02400–2400 ng/spot researchgate.net
HPTLC aluminium plates precoated with silica gel 60F-254Toluene : Methanol : Triethylamine (9 : 3 : 1 v/v/v)282 nm0.71 ± 0.02100–2000 ng/spot sphinxsai.com
HPTLC aluminium plates precoated with silica gel 60F-254Ethyl acetate : Methanol : Ammonia (6 : 4 : 0.05 v/v)224 nmNot SpecifiedNot Specified researchgate.net
HPTLC silica gel 60 F254 platesEthyl acetate : Toluene : Methanol : Ammonia (5 : 3 : 2 : 0.5 by volume)280 nmNot SpecifiedNot Specified nih.gov

Hyphenated Spectrometric Techniques for Trace Analysis and Structural Characterization

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of spectrometry, are indispensable for trace-level analysis and the definitive structural elucidation of unknown impurities and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and sensitive techniques for the analysis of (R)-Tamsulosin. ijpsonline.compayeshdarou.ir These methods are particularly crucial for identifying and characterizing related substances that may be present at very low levels. ijpsonline.com Forced degradation studies, mandated by regulatory guidelines, heavily rely on LC-MS/MS to elucidate the structures of degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis. nih.govresearchgate.net

In a typical LC-MS/MS setup, the effluent from an HPLC system is introduced into a mass spectrometer. rjptonline.org Electrospray ionization (ESI) in the positive mode is commonly used for tamsulosin, which readily forms a protonated molecular ion [M+H]⁺ at an m/z of approximately 409.1. ijpsonline.comijpsonline.com

Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For tamsulosin, key product ions are observed at m/z 228 and m/z 200, which correspond to the 2-methoxy-5-methyl benzenesulfonamide (B165840) moiety resulting from the cleavage of the 2-(o-ethoxyphenoxy)-ethyl amine group. nih.gov By comparing the fragmentation patterns of unknown impurities to that of the parent drug, their structures can be proposed. ijpsonline.comnih.gov LC-MS/MS methods have been successfully used to identify numerous degradation products of tamsulosin. nih.gov

Furthermore, LC-MS/MS is the gold standard for bioanalysis, enabling the quantification of tamsulosin in biological matrices like human plasma with very high sensitivity and specificity. nih.govnih.gov These methods often employ multiple reaction monitoring (MRM) for quantification, which enhances selectivity by monitoring specific precursor-to-product ion transitions. rjptonline.orgnih.gov

Table 4: Mass Spectrometric Data for Tamsulosin and Related Substances

CompoundIonization ModePrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)TechniqueReference
TamsulosinPositive ESI409.18271, 228, 200, 148LC-MS/MS ijpsonline.comijpsonline.com
RS1 (Oxidation Degradant)Positive ESI289.14271, 228, 200, 148LC-MS/MS ijpsonline.com
RS2 (Impurity F)Positive ESI182.15137, 121, 110LC-MS/MS ijpsonline.com
RS4 (Impurity D)Positive ESI395.17271, 228, 200, 148LC-MS/MS ijpsonline.com
RS5 (Impurity H)Positive ESI330.22192, 149, 121LC-MS/MS ijpsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In principle, GC separates volatile and thermally stable compounds from a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio, providing both qualitative and quantitative information.

However, the direct application of GC-MS for the analysis of N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin and similar polar, high-molecular-weight compounds is challenging. The inherent low volatility and thermal instability of such molecules prevent them from being readily vaporized in the GC inlet without significant degradation. Consequently, liquid chromatography methods, particularly HPLC and LC-MS, are far more commonly reported for the analysis of Tamsulosin and its related substances. ijpsonline.comdaicelpharmastandards.com

To make the analysis of this compound feasible by GC-MS, a chemical derivatization step is necessary. jfda-online.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.com This process targets active functional groups, such as amines and sulfonamides present in the molecule.

Common Derivatization Techniques:

Silylation: This is a common technique where active protons in functional groups like -OH, -NH, and -SH are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used. This modification reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

Acylation: This process involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into the molecule. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with primary and secondary amines to form stable, volatile derivatives.

Alkylation: This technique modifies acidic protons by adding an alkyl group, which can also enhance volatility.

The derivatized this compound can then be introduced into the GC-MS system. The resulting mass spectrum would provide characteristic fragmentation patterns that are crucial for structural confirmation and identification. While theoretically applicable, the additional step of derivatization can introduce complexities, such as incomplete reactions or the formation of by-products, which is why LC-MS/MS remains the preferred method for routine analysis of Tamsulosin-related compounds. nih.gov

Validation of Analytical Methods for Specificity, Sensitivity, and Robustness

Validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. According to the International Council on Harmonisation (ICH) guidelines, key validation parameters include specificity, sensitivity (Limit of Detection and Limit of Quantification), precision, accuracy, and robustness. ijpsonline.com While these parameters are typically reported for HPLC methods used to analyze Tamsulosin and its impurities, the principles are applicable to all analytical techniques.

Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. ijpsonline.com For impurity analysis, specificity is crucial. It is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.gov The method must be able to separate the main drug peak from any peaks corresponding to degradation products, including this compound. ijpsonline.comnih.gov The absence of interfering peaks in blank or placebo samples also demonstrates specificity. ijpsonline.com

Sensitivity The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined at a signal-to-noise ratio of >3. ijpsonline.com

LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of >10. ijpsonline.com

For related substances of Tamsulosin, reported LOQ values using HPLC are often in the range of 0.2% relative to the main component's concentration. ijpsonline.com

Precision & Accuracy

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). ijpsonline.com For Tamsulosin impurities, inter-day precision RSDs have been reported in the range of 1.14% - 2.18%. ijpsonline.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix and the percentage of the analyte recovered is calculated. ijpsonline.com Average recovery percentages for Tamsulosin related substances have been reported between 100.0% and 100.8%. ijpsonline.com

Table 2: Example Validation Parameters for Tamsulosin Related Substances Analysis by LC

Validation ParameterTypical Value/ResultReference
LOD 0.23 - 0.27 µg/mL (~0.1% of Tamsulosin) ijpsonline.com
LOQ 0.46 - 0.54 µg/mL (~0.2% of Tamsulosin) ijpsonline.com
Accuracy (Recovery) 100.0% - 100.8% ijpsonline.com
Precision (Inter-day RSD) 1.14% - 2.18% ijpsonline.com

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase pH, flow rate, column temperature, or organic solvent ratio. The method's performance, particularly the resolution between the analyte and other components, is monitored during these changes to ensure it remains acceptable.

Degradation Kinetics and Stability Profile of N 2 2 Ethoxyphenoxy Ethyl R Tamsulosin

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance. By subjecting N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin to stress conditions more severe than accelerated stability testing, its likely degradation pathways can be identified, and stability-indicating analytical methods can be developed.

Studies have shown that the compound exhibits varying degrees of stability under different stress conditions. nih.gov It is susceptible to degradation under hydrolytic (basic and neutral), oxidative, photolytic, and thermal conditions. nih.gov However, some studies report conflicting results, likely due to variations in experimental parameters such as reagent concentration, temperature, and duration of exposure.

Hydrolytic Conditions: The stability of the compound in aqueous solutions is highly pH-dependent. Significant degradation has been observed in basic and neutral hydrolytic conditions. nih.gov One study reported 4.88% degradation after one hour in a basic solution. While some research indicates stability under acidic conditions nih.gov, another study observed 7.54% degradation under acidic stress after the same duration. Other investigations have characterized the degradation in acidic and alkaline treatments as limited. ijpsonline.com

Oxidative Conditions: this compound is particularly sensitive to oxidation. nih.gov A study using 30% hydrogen peroxide (H₂O₂) as the stress agent reported a substantial degradation of 58.70% after four hours. This highlights the need for protection from oxidizing agents during manufacturing and storage.

Photolytic Conditions: Exposure to light is another critical factor affecting the stability of the compound. Significant degradation has been noted under photolytic stress. nih.govijpsonline.com One investigation performed under a deuterium (B1214612) lamp (254 nm) for 72 hours confirmed significant photolytic degradation. ijpsonline.com Conversely, some studies have reported the drug to be stable under UV and light stress, indicating that the intensity and wavelength of the light source are critical parameters in photostability testing.

Thermal Conditions: The compound's stability under thermal stress has also been evaluated. Research has shown that this compound degrades significantly under thermal stress. nih.gov However, another study described the degradation as limited when subjected to a water solution at 80°C for 72 hours. ijpsonline.com Some reports have found the drug to be stable under dry heat conditions, suggesting that humidity may play a role in thermal degradation pathways.

Summary of Forced Degradation Studies
Stress ConditionSpecificsObserved DegradationReference
HydrolyticAcid7.54% after 1 hr
Base4.88% after 1 hr
Base and NeutralSignificant nih.gov
Oxidative30% H₂O₂58.70% after 4 hrs
PhotolyticDeuterium lamp (254 nm)Significant ijpsonline.com
UV and LightStable
ThermalAqueous solution (80°C)Limited ijpsonline.com
Dry HeatStable

Identification and Characterization of Degradation Products

A thorough investigation into the degradation products is paramount for ensuring the safety and quality of the drug product. Advanced analytical techniques are employed to separate, identify, and characterize the impurities formed under stress conditions.

One comprehensive study identified a total of twelve degradation products using a liquid chromatography combined with quadrupole time-of-flight electrospray ionization tandem mass spectrometry (LC/Q-TOF-ESI-MS/MS) method. nih.gov All degradants were structurally characterized through accurate mass measurements and by comparing their fragmentation patterns with that of the parent compound. nih.gov

Another study identified five primary degradation products, designated RS1 to RS5, which appeared at levels of 0.1% or more under stress. ijpsonline.com These were also identified using LC-MS and LC-MS/MS techniques. ijpsonline.com

Some of the identified degradation products include:

RS2: This degradant was identified as resulting from the breakage of a C-N bond within the tamsulosin (B1681236) molecule, a process observed under oxidative and photolytic conditions. ijpsonline.com Its mass spectrum showed characteristic ions at m/z 137, 121, and 111, with the latter suggesting the presence of a 1,2-dihydroxyl phenyl group. ijpsonline.com

RS3: The mass spectrum of this product indicated a protonated molecule with a mass-to-charge ratio (m/z) corresponding to the formula [C₁₈H₂₅N₂O₅S]⁺, which is 28 Da lower than the parent drug, suggesting a loss of a C₂H₄ group. ijpsonline.com

RS5: This product was identified as desulfonamide tamsulosin (Impurity H), formed by the loss of the sulfonamide group (a mass difference of 79 Da). ijpsonline.com

The base peak of a photodegradant of tamsulosin showed the same m/z value as the parent drug, indicating that photolytic degradation can lead to structural modifications or isomerization without changing the molecular weight. ijpsr.com

Pathways of Chemical Degradation

Elucidating the chemical degradation pathways is essential for understanding the compound's liability and for implementing control strategies. Based on the structures of the identified degradation products, several pathways can be proposed.

Oxidative Degradation: The secondary amine in the tamsulosin structure is a likely site for oxidation, potentially leading to the formation of N-oxides or other related impurities. The ethoxyphenoxy group may also be susceptible to oxidation. The formation of degradant RS2, which involves C-N bond cleavage and the formation of a dihydroxyl phenyl group, points to a complex oxidative pathway. ijpsonline.com

Hydrolytic Degradation: Although some studies show limited hydrolysis, potential pathways could involve the cleavage of the ether linkage or the sulfonamide bond, particularly under harsh pH and temperature conditions.

Photolytic Degradation: Photodegradation can proceed through various mechanisms, including photo-oxidation and bond cleavage. The observation that a photodegradant can have the same molecular weight as the parent compound suggests photo-induced isomerization. ijpsr.com The formation of RS2 under photolytic conditions also indicates that light energy can induce C-N bond scission. ijpsonline.com

Desulfonamidation: The identification of RS5 (desulfonamide tamsulosin) confirms a degradation pathway involving the cleavage of the sulfonamide group from the benzene (B151609) ring. ijpsonline.com

Metabolic pathways can sometimes provide insight into chemical degradation. The primary metabolic routes for tamsulosin involve cytochrome P450 enzymes and include deethylation, oxidative deamination, hydroxylation, and demethylation, which are chemically plausible degradation reactions as well. clinpgx.org

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient without interference from any degradation products, impurities, or excipients. The development and validation of such methods are mandated by regulatory agencies.

Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for this compound. jbclinpharm.org These methods are designed to separate the parent drug from all potential degradation products formed during stress studies, thus proving their specificity.

Validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection, limit of quantification, and robustness. scirp.org The successful validation of these methods ensures that they are suitable for routine quality control and stability monitoring of the drug substance and its pharmaceutical products. ijcr.info

Examples of Stability-Indicating HPLC Methods
Stationary Phase (Column)Mobile PhaseDetection WavelengthReference
Ace5-C18 (250×4.6 mm, 5 μm)Methanol and Water (70:30 v/v)280 nm
Lichrosphere C18 (250 x 4.0 mm, 5 μ)Acetonitrile (B52724) and Water (40:60 v/v)275 nm jbclinpharm.org
GRACE C-18 (250mm×4.6mm, 5μm)Gradient Elution (specifics not detailed)MS/MS Detection nih.gov
Zorbax SB C18 (250 × 4.6 mm, 5 μm)Gradient with 10.0 mM sodium dihydrogen phosphate (B84403) (pH 3.0) and methanol225 nm researchgate.net

Structure Activity Relationship Sar and Computational Chemistry Studies of N 2 2 Ethoxyphenoxy Ethyl R Tamsulosin

Molecular Modeling and Docking Simulations with Relevant Protein Targets (e.g., alpha-1 adrenoceptors)

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with its biological target. In the case of N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin, the primary targets of interest are the alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D), which are G protein-coupled receptors involved in smooth muscle contraction. wikipedia.org (R)-Tamsulosin is known to exhibit selectivity for the α1A and α1D subtypes over the α1B subtype, which is thought to contribute to its clinical efficacy in treating benign prostatic hyperplasia with a reduced effect on blood pressure. nih.govresearchgate.netnih.govnih.govdrugbank.com

Docking simulations of this compound into the binding pockets of α1-adrenoceptor homology models would likely reveal key interactions similar to those of (R)-Tamsulosin. These interactions typically involve the sulfonamide group, the methoxybenzene moiety, and the basic nitrogen atom. The addition of the N-[2-(2-ethoxyphenoxy)ethyl] group introduces a significant structural modification. Docking studies would aim to elucidate how this bulkier, more flexible side chain orients itself within the receptor's binding site.

Key Predicted Interactions:

Ionic Interaction: The protonated secondary amine is crucial for anchoring the ligand within the binding pocket through an ionic bond with a conserved aspartate residue in transmembrane helix 3 of the receptor.

Hydrogen Bonding: The sulfonamide group is predicted to form hydrogen bonds with residues in one of the extracellular loops or the upper transmembrane regions.

Aromatic Interactions: The methoxybenzene and ethoxyphenoxy rings are expected to engage in π-π stacking or hydrophobic interactions with aromatic residues within the transmembrane helices.

The additional ethoxyphenoxyethyl group could potentially form new favorable interactions with residues in the more solvent-exposed regions of the binding pocket, or it might introduce steric hindrance, depending on the specific topology of the receptor subtype. A comparative docking study against the α1A, α1B, and α1D subtypes would be necessary to predict the selectivity profile of this analog.

Table 1: Predicted Key Molecular Interactions of this compound with Alpha-1 Adrenoceptors
Functional GroupType of InteractionPotential Interacting Residues
Protonated AmineIonic InteractionAspartic Acid (in TM3)
SulfonamideHydrogen BondingSerine, Threonine, Asparagine (in extracellular loops)
Methoxybenzene RingHydrophobic/AromaticPhenylalanine, Tyrosine, Tryptophan (in TM helices)
Ethoxyphenoxyethyl GroupHydrophobic/van der WaalsLeucine, Isoleucine, Valine (in binding pocket)

Quantum Chemical Calculations for Electronic Properties and Reactivity

The calculated electrostatic potential surface would likely show a region of high positive potential around the protonated amine, confirming its role in the key ionic interaction. The sulfonamide and ether oxygens would be regions of negative potential, indicating their capacity to act as hydrogen bond acceptors.

Analysis of the HOMO and LUMO energies would provide information about the molecule's kinetic stability and its susceptibility to metabolic reactions. A larger HOMO-LUMO gap would suggest higher stability. These calculations can also inform the parameterization of molecular mechanics force fields used in docking simulations, leading to more accurate predictions of binding conformations and energies.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
PropertyPredicted CharacteristicImplication
Electrostatic PotentialPositive charge at the amine, negative at sulfonamide and ethersGuides ionic and hydrogen bonding interactions
HOMO-LUMO GapRelatively large gapSuggests good chemical stability
Dipole MomentModerate to highInfluences overall polarity and solubility

Comparative Analysis of Conformational Space and Pharmacophore Models with (R)-Tamsulosin

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For alpha-1 adrenoceptor antagonists, a common pharmacophore model includes a positive ionizable feature, a hydrogen bond donor, an aromatic ring, and a hydrophobic group. nih.gov

A comparative analysis of the conformational space of this compound and (R)-Tamsulosin would be crucial. The addition of the flexible ethoxyphenoxyethyl chain significantly increases the number of possible low-energy conformations. It would be important to determine if the bioactive conformation of the core tamsulosin (B1681236) scaffold can still be readily adopted by the new analog.

Pharmacophore modeling would involve aligning the low-energy conformations of both molecules to the established pharmacophore for alpha-1 antagonists. The key question would be whether the additional substituent interferes with or enhances the alignment of the essential pharmacophoric features. It is hypothesized that the core pharmacophoric elements of the tamsulosin backbone would remain intact, with the additional group potentially occupying an accessory binding region.

Table 3: Comparative Pharmacophore Feature Analysis
Pharmacophore Feature(R)-TamsulosinThis compound
Positive IonizableSecondary AmineTertiary Amine
Hydrogen Bond DonorSulfonamide N-HSulfonamide N-H
Aromatic RingMethoxybenzeneMethoxybenzene
Hydrophobic GroupEthoxyphenoxyethyl chainExtended Ethoxyphenoxyethyl chain

Prediction of Molecular Interactions and Metabolic Fate using In Silico Approaches

In silico approaches can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For this compound, these predictions would be benchmarked against the known metabolic profile of (R)-Tamsulosin.

(R)-Tamsulosin is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. nih.gov The major metabolic pathways include O-deethylation, O-demethylation, and hydroxylation of the aromatic rings, followed by conjugation.

For this compound, similar metabolic pathways are anticipated. In silico metabolism prediction software would likely identify the ethoxy groups as susceptible to O-dealkylation and the aromatic rings as sites for hydroxylation. The increased lipophilicity due to the additional substituent might influence the rate and extent of metabolism, as well as the plasma protein binding.

Table 4: Predicted Metabolic Fate and Molecular Properties
ParameterPredicted Outcome for this compoundBasis for Prediction
Primary Metabolic EnzymesCYP3A4, CYP2D6Similarity to (R)-Tamsulosin scaffold
Major Metabolic PathwaysO-dealkylation, Aromatic hydroxylationPresence of ether and aromatic functionalities
Lipophilicity (LogP)Higher than (R)-TamsulosinAddition of a lipophilic substituent
Plasma Protein BindingPotentially increasedIncreased lipophilicity

Future Research Directions and Emerging Methodologies

Development of Chemoenzymatic or Biocatalytic Pathways for Impurity Formation/Control

The synthesis of chiral molecules like Tamsulosin (B1681236) is complex, and the control of stereospecific impurities is paramount. While traditional chemical synthesis routes can generate a spectrum of related substances, biocatalysis and chemoenzymatic methods offer a promising avenue for greener and more selective chemistry. Future research in this area will likely focus on harnessing the specificity of enzymes to control the formation of N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin.

Biocatalysis represents a sustainable approach for producing optically active products such as chiral amines, which are key precursors in many pharmaceutical syntheses. researchgate.net Enzymes exhibit a remarkable ability to discriminate between enantiomers and can be employed to develop highly efficient chemoenzymatic routes. researchgate.net Research has already explored various biocatalysts like lipases, alcohol dehydrogenases (ADHs), and transaminases (TAs) for the stereoselective production of Tamsulosin itself. rsc.orgrsc.org These enzymes introduce chirality into key synthetic precursors with high precision. rsc.org For instance, transaminases have been used for the biotransamination of a ketone intermediate, leading directly to the enantiopure (R)-amine with high yield. researchgate.netrsc.org

Future investigations could explore the following:

Enzymatic Side-Reaction Profiling: Systematically studying the potential for enzymes used in the main Tamsulosin synthesis to catalyze side reactions that lead to the formation of this compound. This would involve challenging biocatalytic steps with potential precursor molecules under various conditions.

Directed Evolution of Enzymes: Employing directed evolution to tailor enzymes that can either selectively degrade the impurity or prevent its formation by having an even higher specificity for the desired reaction pathway.

Biocatalytic Impurity Synthesis: Developing specific biocatalytic routes to intentionally synthesize this compound. This controlled synthesis is crucial for producing the high-purity material needed for its use as a reference standard in analytical methods.

Table 1: Biocatalysts Explored in Tamsulosin Synthesis and Their Potential for Impurity Control

Biocatalyst Class Example Enzyme(s) Application in Tamsulosin Synthesis Potential Future Application for Impurity Control
Lipases Varies Catalyzed kinetic resolution of a racemic amine precursor. rsc.orgrsc.org Selective acylation or hydrolysis to resolve the impurity from the main drug.
Alcohol Dehydrogenases (ADHs) ADH-A from Rhodococcus ruber. rsc.orgrsc.org Bioreduction of a ketone intermediate to a chiral alcohol. rsc.orgrsc.org Stereoselective reduction of potential precursor ketones to prevent impurity formation.

| Transaminases (TAs) | ATA-412 | Stereoselective biotransamination of a ketone to form a key chiral amine intermediate. researchgate.netrsc.org | High-specificity amination to minimize the formation of undesired amine impurities. |

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

The identification and control of impurities are critical throughout the chemical process development for drug substances. chemrxiv.org Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to predict the formation of impurities, thereby enabling proactive control strategies. chemrxiv.orgmdpi.com

Future research directions for this compound include:

Predictive Modeling: Developing ML models trained on extensive reaction datasets to predict the likelihood of this compound formation under different synthetic conditions (e.g., temperature, catalysts, solvent systems). These models can help in designing synthetic routes that inherently minimize impurity generation. mdpi.com

In Silico Toxicity Prediction: Utilizing AI tools to predict the potential toxicity of this compound and other related impurities. For instance, software has been used to predict the genotoxicity of Tamsulosin impurities, classifying them according to ICH M7 guidelines. magtechjournal.com This allows for a risk-based approach to setting impurity limits.

Automated Inverse Structure Elucidation: Applying chemistry-informed language models that can translate analytical data, such as mass spectrometry results, into potential molecular structures. chemrxiv.orgresearchgate.net This can accelerate the identification of unknown impurities detected during analysis and check them against AI-predicted reaction products. chemrxiv.org

Exploration of this compound as a Reference Standard for Impurity Profiling

Accurate impurity profiling is a cornerstone of pharmaceutical quality control, and it relies on the availability of well-characterized reference standards. The compound this compound, also known as Tamsulosin Impurity H, is a crucial reference material for this purpose. drjcrbio.comsigmaaldrich.com

Reference standards are essential for a variety of applications in the pharmaceutical industry, including:

Method Validation: To confirm that an analytical method, such as High-Performance Liquid Chromatography (HPLC), is capable of accurately and reliably detecting and quantifying the specific impurity. synzeal.com

Quality Control (QC): For routine testing of bulk drug substances and finished pharmaceutical products to ensure that the level of the impurity does not exceed established safety limits. synzeal.com

Stability Studies: To monitor the potential increase of the impurity over time under various storage conditions. synzeal.com

The European Pharmacopoeia (EP) lists "Tamsulosin impurity H" as a reference standard. sigmaaldrich.com Commercially available standards of this compound are intended for use in laboratory tests as prescribed by pharmacopoeias. sigmaaldrich.com These standards are highly characterized and often supplied with a detailed Certificate of Analysis (CoA) to meet regulatory compliance. daicelpharmastandards.com The availability of this specific impurity standard is vital for laboratories conducting quality assessment and filing regulatory applications like Abbreviated New Drug Applications (ANDAs). synzeal.comveeprho.com

Advanced Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis

The demand for faster and more efficient analytical methods has spurred the development of miniaturized platforms. Microfluidics and advanced capillary electrophoresis techniques offer significant advantages over traditional methods like HPLC, including reduced sample and reagent consumption, faster analysis times, and the potential for portability.

A hot-embossed microfluidic device has been developed for the purification, separation, and quantitative detection of Tamsulosin in blood samples. researchgate.netnih.gov This device integrates a nanofracture to separate small molecules from proteins and cells, followed by electrophoretic separation. researchgate.netnih.gov Such a platform demonstrates good linearity, precision, and low limits of detection and quantification. nih.gov The development of similar point-of-care (POC) devices could revolutionize impurity monitoring, making it more accessible and efficient. nih.gov

Future research can focus on:

Impurity-Specific Microfluidic Chips: Designing microfluidic devices specifically tailored for the separation and quantification of Tamsulosin and its key impurities, including this compound.

Integration with Mass Spectrometry: Coupling miniaturized separation techniques like capillary electrophoresis with tandem mass spectrometry (CE-MS) provides extremely high sensitivity and specificity. rsc.org This approach has been successfully used for the analysis of Tamsulosin enantiomers and could be adapted for comprehensive impurity profiling, even in complex matrices. rsc.org

High-Throughput Screening: Leveraging these miniaturized platforms for the high-throughput screening of reaction conditions to rapidly identify those that minimize the formation of this compound.

Table 2: Comparison of Analytical Platforms for Tamsulosin and Impurity Analysis

Analytical Platform Principle Advantages Reported Application
RP-HPLC Chromatographic separation on a C18 column. ijcr.infojapsonline.com Robust, well-established, versatile. ijcr.infoasianpubs.org Separation and determination of process-related and degradation impurities of Tamsulosin. ijcr.infoasianpubs.org
Microfluidics Electrophoretic separation in micro-channels. researchgate.netnih.gov Low sample/reagent use, fast analysis, portable. researchgate.netnih.gov Therapeutic drug monitoring of Tamsulosin in whole blood. researchgate.netnih.gov

| Capillary Electrophoresis-MS (CE-MS) | Separation based on electrophoretic mobility coupled with mass detection. rsc.org | High separation efficiency, high sensitivity, structural information. rsc.org | Analysis of Tamsulosin enantiomers in environmental samples. rsc.org |

Q & A

Q. What are the critical parameters in chromatographic method validation for Tamsulosin?

  • Methodology : Per ICH guidelines, system suitability (≤2% RSD for retention time), linearity (R² ≥ 0.999), precision (intra-day/inter-day RSD <1%), and robustness (pH, flow rate variations) are critical. Degradation studies under acid/base/oxidative stress must show peak purity >99% via photodiode array (PDA) detection .

Advanced Research Questions

Q. How to resolve enantiomeric impurities in Tamsulosin hydrochloride?

  • Methodology : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) or amylose-based columns achieve enantioselective separation. Mobile phases with hexane:ethanol (80:20) + 0.1% diethylamine resolve (R)- and (S)-enantiomers, with resolution factors >2.0 and tailing <1.5 .

Q. What advanced techniques are used for characterizing nitrosamine-related impurities?

  • Methodology : LC-MS/MS with multiple reaction monitoring (MRM) detects trace nitrosamine derivatives (e.g., N-Nitroso Tamsulosin, m/z 437.51). Structural confirmation requires high-resolution mass spectrometry (HRMS) and comparison with synthesized reference standards (CAS 2892260-31-8) .

Q. How to design bioanalytical methods for Tamsulosin in pharmacokinetic studies?

  • Methodology : Liquid-liquid extraction (LLE) with diethyl ether-dichloromethane (70:30) followed by LC-MS/MS quantitation ensures specificity. Method validation must include matrix effects (≤15% RSD) and stability in plasma (freeze-thaw, long-term) .

Q. What challenges exist in developing controlled-release formulations of Tamsulosin?

  • Methodology : Prolonged-release tablets require pH-dependent polymers (e.g., hydroxypropyl methylcellulose) to maintain steady dissolution (>80% release at 24 hours). Challenges include preventing dose dumping and ensuring stability of the sulfonamide group under accelerated conditions (40°C/75% RH) .

Q. How to analyze degradation products under stress conditions?

  • Methodology : Forced degradation via 0.1 N HCl (24 hours), 0.1 N NaOH (48 hours), and 3% H₂O₂ (6 hours) identifies major impurities. LC-PDA-ESI-MS detects sulfonic acid derivatives (m/z 409 → 228) and ethoxy-cleaved products, with mass balance ≥98% .

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.